molecular formula C14H14O4S B14635221 Benzyl 4-methoxybenzene-1-sulfonate CAS No. 53226-51-0

Benzyl 4-methoxybenzene-1-sulfonate

Cat. No.: B14635221
CAS No.: 53226-51-0
M. Wt: 278.33 g/mol
InChI Key: ACKOHXZHEXYEAB-UHFFFAOYSA-N
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Description

Benzyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzyl group attached to a 4-methoxybenzene ring, which is further substituted with a sulfonate group

Properties

CAS No.

53226-51-0

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

benzyl 4-methoxybenzenesulfonate

InChI

InChI=1S/C14H14O4S/c1-17-13-7-9-14(10-8-13)19(15,16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

ACKOHXZHEXYEAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

Sulfonation of 4-Methoxybenzene

The synthesis typically begins with the sulfonation of 4-methoxybenzene (anisole) to generate 4-methoxybenzenesulfonic acid. Two primary approaches are documented:

Conventional Sulfonation with Sulfuric Acid

Anisole reacts with concentrated sulfuric acid (95–98%) at 80–100°C for 6–8 hours. The methoxy group directs sulfonation to the para position, yielding 4-methoxybenzenesulfonic acid in ~85% yield.

Reaction Conditions

  • Substrate : Anisole (1 eq)
  • Sulfonating Agent : H₂SO₄ (3 eq)
  • Temperature : 80–100°C
  • Time : 6–8 hours
Mechanochemical Sulfonation

A solvent-free method employs NaHSO₄·H₂O and P₂O₅ under high-speed ball milling (HSBM). This approach reduces side reactions and achieves 89% yield in 3 hours.

Reaction Conditions

  • Substrate : Anisole (1 eq)
  • Reagents : NaHSO₄·H₂O (5 eq), P₂O₅ (11 eq)
  • Equipment : Stainless steel milling beaker (28 Hz frequency)
  • Time : 3 hours

Conversion to Sulfonyl Chloride

4-Methoxybenzenesulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

Procedure

  • Substrate : 4-Methoxybenzenesulfonic acid (1 eq)
  • Chlorinating Agent : PCl₅ (2.2 eq) or SOCl₂ (3 eq)
  • Solvent : Toluene or CH₂Cl₂
  • Temperature : Reflux (110°C for PCl₅; 60°C for SOCl₂)
  • Time : 4–6 hours
  • Yield : 78–92%

Esterification with Benzyl Alcohol

The final step involves reacting 4-methoxybenzenesulfonyl chloride with benzyl alcohol. Three methods are prevalent:

Schotten-Baumann Reaction

Aqueous NaOH facilitates nucleophilic substitution under biphasic conditions:

Reaction Conditions

  • Substrate : 4-Methoxybenzenesulfonyl chloride (1 eq)
  • Nucleophile : Benzyl alcohol (1.2 eq)
  • Base : 10% NaOH (2 eq)
  • Solvent : CH₂Cl₂/H₂O
  • Temperature : 0–25°C
  • Time : 2 hours
  • Yield : 88%
Catalytic Esterification

Heterogeneous catalysts like sulfated Fe-MCM-48 enhance efficiency in solvent-free systems:

Reaction Conditions

  • Catalyst : S–Fe-MCM-48 (9% w/w)
  • Molar Ratio : Benzyl alcohol:sulfonyl chloride = 2:1
  • Temperature : 60°C
  • Time : 6 hours
  • Yield : 98.9%
Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Solvent : [P₆₆₆,₁₄]DBS (phosphonium ionic liquid)
  • Temperature : 120°C
  • Time : 35 minutes
  • Yield : 72%

Comparative Analysis of Methods

Parameter Schotten-Baumann Catalytic Esterification Microwave-Assisted
Yield 88% 98.9% 72%
Reaction Time 2 hours 6 hours 35 minutes
Catalyst None S–Fe-MCM-48 Ionic liquid
Solvent CH₂Cl₂/H₂O Solvent-free [P₆₆₆,₁₄]DBS
Scalability High Moderate Low

Mechanistic Insights

  • Sulfonation : The methoxy group activates the benzene ring via electron donation, directing electrophilic attack to the para position.
  • Esterification : The sulfonyl chloride undergoes nucleophilic acyl substitution with benzyl alcohol, facilitated by base deprotonation.

Side Reactions

  • Over-sulfonation at elevated temperatures.
  • Ether formation (e.g., dibenzyl ether) in the presence of excess benzyl alcohol.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.
  • Characterization Data :
    • ¹H NMR (CDCl₃): δ 7.38–7.28 (m, 5H, Ar-H), 5.20 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
    • MS (ESI) : m/z [M+H]⁺ calcd. 292.08; found 292.07.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives of this compound.

    Bromination: Formation of bromo derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

    Reduction: Formation of reduced benzyl derivatives.

Mechanism of Action

The mechanism of action of Benzyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The sulfonate group, being a strong electron-withdrawing group, can influence the reactivity and stability of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxy group instead of a methoxy group.

    Benzyl 4-chlorobenzene-1-sulfonate: Contains a chloro group instead of a methoxy group.

    Benzyl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of a methoxy group.

Uniqueness

Benzyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry .

Q & A

Q. What are the optimized synthetic routes for Benzyl 4-methoxybenzene-1-sulfonate, and how can reaction parameters be systematically evaluated?

Answer: Synthesis of sulfonate esters like this compound typically involves sulfonation or esterification reactions. For example, benzyl acetate synthesis (a structurally analogous ester) employs acid catalysts (e.g., H₂SO₄) and cerium phosphate catalysts to optimize yields . Key parameters to evaluate include:

  • Molar ratios (e.g., alcohol-to-acid ratio).
  • Catalyst loading (e.g., 5–10 wt% of ammonium cerium phosphate).
  • Reaction time (monitored via HPLC or GC-MS to track conversion kinetics) .
    Experimental optimization can use uniform experimental design (UED) or response surface methodology (RSM) to identify ideal conditions. For reproducibility, ensure rigorous purification via column chromatography or recrystallization .

Q. What analytical techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Answer:

  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves purity issues, while GC-MS identifies volatile byproducts .
  • Spectroscopy :
    • ¹H/¹³C NMR (δ 7.5–8.0 ppm for aromatic protons; δ 50–60 ppm for sulfonate carbons).
    • FT-IR (asymmetric S=O stretching at ~1350–1450 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺ or [M−H]⁻) with <5 ppm error .
    Contradiction resolution : Cross-validate using multiple techniques. For instance, conflicting melting points may arise from impurities; combine DSC analysis with elemental analysis (C, H, S) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Answer:

  • DFT calculations : Model sulfonate group electrophilicity and benzyl group steric effects. Use software like Gaussian or ORCA to compute:
    • Reaction thermodynamics (ΔG‡ for hydrolysis or nucleophilic substitution).
    • Solvent effects (e.g., polar aprotic solvents stabilize sulfonate intermediates) .
  • Molecular dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 100–150°C). Compare with experimental TGA/DSC data .
  • pKa prediction : Tools like ACD/Labs predict sulfonate group acidity (pKa ≈ −1 to 2), critical for hydrolysis studies .

Q. What advanced kinetic strategies elucidate reaction mechanisms involving this compound in complex systems?

Answer:

  • Stopped-flow kinetics : Monitor fast sulfonate esterification (millisecond timescale) using UV-Vis or fluorescence probes .
  • Isotopic labeling : Introduce ¹⁸O in the sulfonate group to track oxygen exchange during hydrolysis via LC-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How can spectroscopic techniques resolve structural ambiguities in sulfonate derivatives?

Answer:

  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals (e.g., distinguishing methoxy vs. benzyl protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives. For non-crystalline samples, use dynamic nuclear polarization (DNP) -enhanced solid-state NMR .
  • Raman spectroscopy : Detect sulfonate group vibrations in situ during catalytic reactions (e.g., 470–490 cm⁻¹ for S-O bending) .

Methodological Notes

  • Contradictions in data : Replicate experiments under controlled humidity/temperature to isolate environmental effects .
  • Advanced purification : Use preparative HPLC with a chiral column to separate enantiomers if racemization occurs .

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